molecular formula C13H18OS B13640129 5-((3-Methylbenzyl)thio)pentan-2-one

5-((3-Methylbenzyl)thio)pentan-2-one

Cat. No.: B13640129
M. Wt: 222.35 g/mol
InChI Key: ACLCBHZJDRDXDO-UHFFFAOYSA-N
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Description

5-((3-Methylbenzyl)thio)pentan-2-one is an organic compound characterized by the presence of a thioether group attached to a pentanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-Methylbenzyl)thio)pentan-2-one typically involves the reaction of 3-methylbenzyl chloride with pentan-2-one in the presence of a base such as sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism, where the thioether linkage is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-((3-Methylbenzyl)thio)pentan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-((3-Methylbenzyl)thio)pentan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-((3-Methylbenzyl)thio)pentan-2-one involves its interaction with specific molecular targets. The thioether group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound may also interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((3-Methylbenzyl)thio)pentan-2-one is unique due to the specific positioning of the methyl group on the benzyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with other molecules and its overall effectiveness in various applications .

Properties

Molecular Formula

C13H18OS

Molecular Weight

222.35 g/mol

IUPAC Name

5-[(3-methylphenyl)methylsulfanyl]pentan-2-one

InChI

InChI=1S/C13H18OS/c1-11-5-3-7-13(9-11)10-15-8-4-6-12(2)14/h3,5,7,9H,4,6,8,10H2,1-2H3

InChI Key

ACLCBHZJDRDXDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSCCCC(=O)C

Origin of Product

United States

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